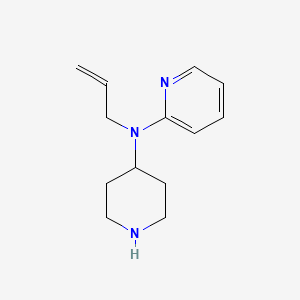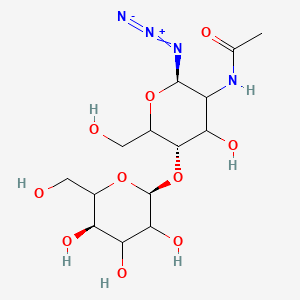
Galss1-4GlcNAc Azide; 2-(Acetylamino)-2-deoxy-4-O-ss-D-galactopyranosyl-ss-D-glucopyranosyl Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is a complex carbohydrate derivative It is a glycosyl azide, which is a type of compound that contains an azide group (-N3) attached to a sugar molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar molecules are protected using acetyl groups to prevent unwanted reactions.
Formation of Glycosidic Linkage: The protected sugar molecules are then linked together through a glycosidic bond.
Introduction of Azide Group: The azide group is introduced by reacting the glycosylated sugar with sodium azide under suitable conditions.
Deprotection: The acetyl protecting groups are removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include rigorous purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide:
Hydrogen Gas and Catalyst: Used for the reduction of the azide group to an amine.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products:
Amine Derivatives: Formed by the reduction of the azide group.
Triazole Derivatives: Formed by click chemistry reactions.
科学的研究の応用
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of carbohydrates in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of glycomimetic drugs.
Industry: Utilized in the production of glycosylated materials and as a reagent in biochemical assays.
作用機序
The mechanism of action of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. This makes it a valuable tool for studying and manipulating biological processes at the molecular level.
類似化合物との比較
- 2-(ACETYLAMINO)-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE
- 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-MANNOPYRANOSYL AZIDE
Comparison:
- Structural Differences: The position and type of glycosidic linkages differ among these compounds, leading to variations in their chemical properties and reactivity.
- Unique Features: 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is unique due to its specific glycosidic linkage and the presence of the azide group, which allows for versatile chemical modifications and applications in click chemistry.
特性
分子式 |
C14H24N4O10 |
|---|---|
分子量 |
408.36 g/mol |
IUPAC名 |
N-[(2R,5S)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5?,6?,7?,8-,9?,10?,11?,12+,13+,14-/m0/s1 |
InChIキー |
CYVRAOFCZKOGIO-FDEMOAGNSA-N |
異性体SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1O)O[C@H]2C(C([C@H](C(O2)CO)O)O)O)CO)N=[N+]=[N-] |
正規SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


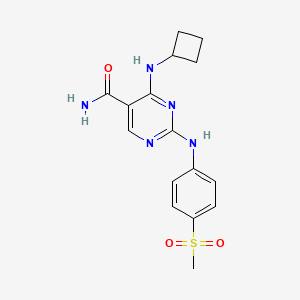
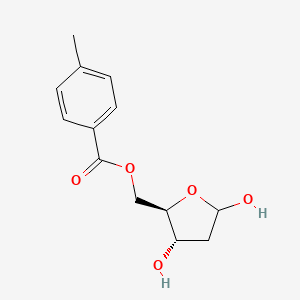

![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
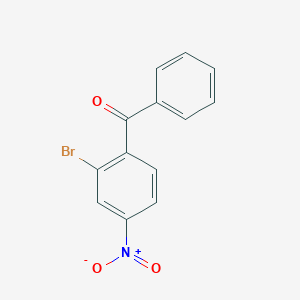
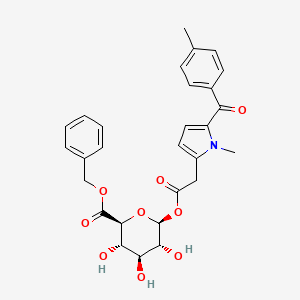
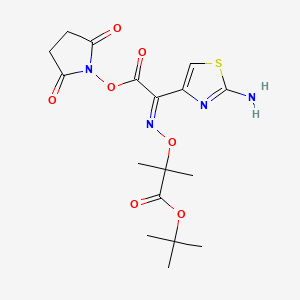
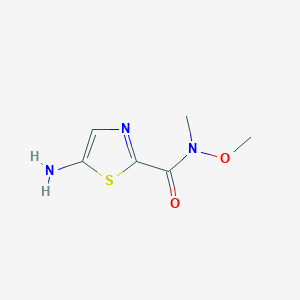
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

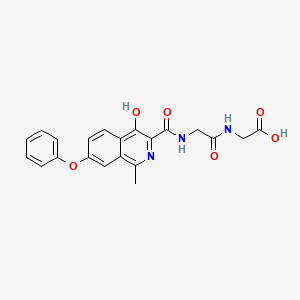
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
